molecular formula C12H13N3O2 B12995311 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione

2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione

Cat. No.: B12995311
M. Wt: 231.25 g/mol
InChI Key: QSFSLCNQGIEPTA-UHFFFAOYSA-N
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Description

2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by its unique bicyclic structure, which includes an imidazo ring fused with a pyrazine ring. The presence of a phenyl group at the 2-position further enhances its chemical properties and potential applications. This compound has garnered significant interest in various fields due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reaction is typically carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups introduced at the phenyl ring .

Scientific Research Applications

2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as G-protein-coupled receptors (GPCRs), by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of intracellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Uniqueness: 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is unique due to its specific substitution pattern and the presence of a phenyl group at the 2-position.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione

InChI

InChI=1S/C12H13N3O2/c16-11-10-8-13-6-7-14(10)12(17)15(11)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2

InChI Key

QSFSLCNQGIEPTA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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